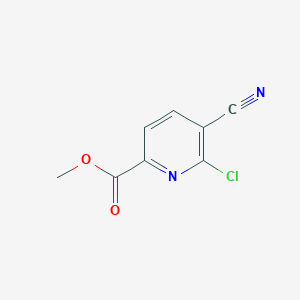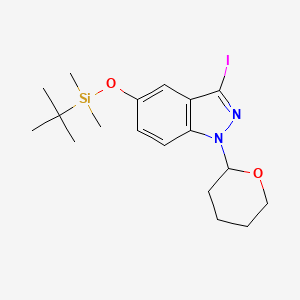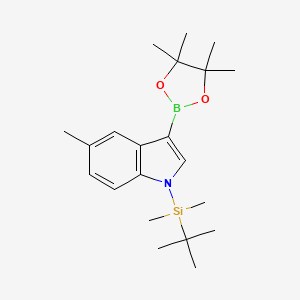
1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Übersicht
Beschreibung
“1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound. It is a colorless to yellow liquid or solid . The IUPAC name of this compound is tert-butyl (dimethyl) { [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]oxy}silane .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C18H35BO3Si/c1-16(2,3)23(8,9)20-15-12-10-14(11-13-15)19-21-17(4,5)18(6,7)22-19/h10,15H,11-13H2,1-9H3 . This indicates that the compound contains boron, oxygen, silicon, and carbon atoms, among others. The molecular weight of the compound is 338.37 .
Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid or solid . It should be stored in an inert atmosphere, under -20°C .
Wissenschaftliche Forschungsanwendungen
Indole Synthesis Framework
Indole derivatives, including the complex structure of 1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, are pivotal in organic synthesis, particularly in the context of medicinal chemistry and drug development. A comprehensive framework for classifying indole synthesis methods has been proposed, categorizing them into nine distinct strategic approaches. This classification aids researchers in identifying the historical and current state-of-the-art strategies for indole construction, thereby fostering innovation and preventing duplication in synthetic methods. The classification is instrumental in guiding the development of new approaches to the indole nucleus, critical for advancing the synthesis of complex indole derivatives for various scientific applications (Taber & Tirunahari, 2011).
Indole Derivatives in Drug Discovery
Indole and its derivatives, including complex molecules like this compound, have been identified as key structures in the development of new therapeutic agents. Indoles possess a unique ability to mimic peptide structures and reversibly bind to enzymes, making them excellent candidates for drug discovery. This review highlights the significant role of indole-containing compounds, including their pharmacological properties and applications in treating various conditions. The insights from this review can guide the development of novel indole-based drugs with improved efficacy and safety profiles (Zhang, Chen, & Yang, 2014).
Synthetic Approaches to Indole-Based Alkaloids
The synthesis of indole-based alkaloids, which share structural similarities with this compound, is crucial for the development of drugs with diverse biological activities. The Pictet-Spengler reaction, a stereoselective synthetic technique, is particularly significant for preparing tetrahydro-β-carboline scaffolds, a common feature in many indole-based alkaloids. This review discusses various strategies for synthesizing tetrahydro-β-carboline, both in solid and solution phases, highlighting the advancements in enantioselective synthesis using chiral organocatalysts. These methodologies offer a foundation for developing new indole-based drugs with potent biological activities (Rao, Maiti, & Chanda, 2017).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indazole derivatives, have been reported to have various biological activities, suggesting a wide range of potential targets .
Mode of Action
It is known that the compound can be acquired through two substitution reactions , suggesting that it may interact with its targets through similar mechanisms.
Biochemical Pathways
Indazole derivatives, which are structurally similar, have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . This suggests that the compound may affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities reported for similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34BNO2Si/c1-15-11-12-18-16(13-15)17(14-23(18)26(9,10)19(2,3)4)22-24-20(5,6)21(7,8)25-22/h11-14H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXNYVOXEXUDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)C)[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301112057 | |
| Record name | 1-[(1,1-Dimethylethyl)dimethylsilyl]-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301112057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263987-17-2 | |
| Record name | 1-[(1,1-Dimethylethyl)dimethylsilyl]-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263987-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1,1-Dimethylethyl)dimethylsilyl]-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301112057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


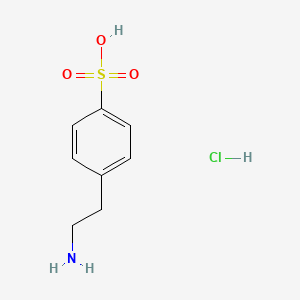
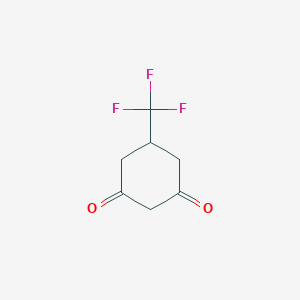
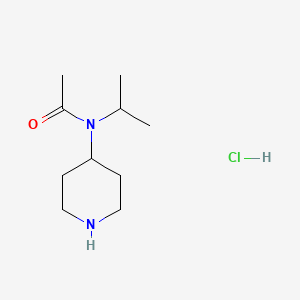
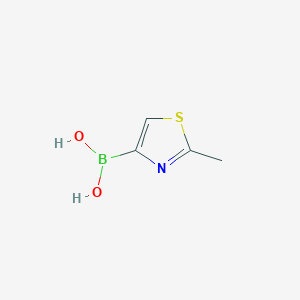
![2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B3027209.png)
![tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3027211.png)
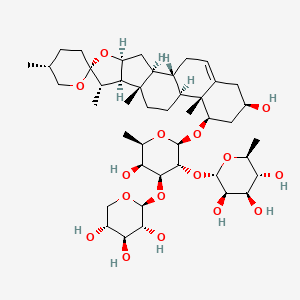

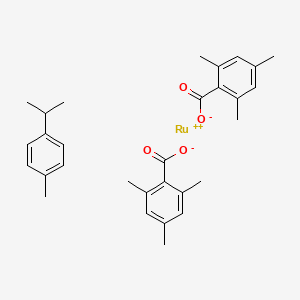
![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3027215.png)
![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3027219.png)
